MT-DADMe-ImmA

Description

Properties

IUPAC Name |

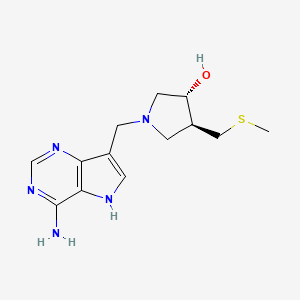

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMDFGHOCNNOE-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of MT-DADMe-ImmA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Methylthio-DADMe-Immucillin-A (MT-DADMe-ImmA), a potent transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP). This document outlines its molecular interactions, downstream cellular effects, and the experimental basis for these findings, tailored for a scientific audience.

Core Mechanism: Inhibition of 5'-methylthioadenosine Phosphorylase (MTAP)

This compound is a powerful inhibitor of MTAP, an essential enzyme in the methionine salvage pathway.[1][2] The primary function of MTAP is the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.[1] By potently inhibiting MTAP, this compound leads to the intracellular accumulation of MTA.[1] This accumulation is the pivotal event that triggers a cascade of downstream cellular responses.

The inhibition of human MTAP by this compound is characterized by a very low dissociation constant (Ki), indicating a high-affinity interaction.[3][4]

Quantitative Inhibition Data

| Parameter | Value | Target | Reference |

| Ki | 90 pM | Human MTAP | [3][4] |

| Ki | 86 pM | Human MTAP | [1][5] |

| Ki | 1.7 nM | MTAP | [6] |

Downstream Cellular Consequences

The elevation of intracellular MTA levels following MTAP inhibition by this compound initiates several key cellular events:

Disruption of Polyamine Metabolism

The accumulation of MTA leads to a decrease in cellular polyamines.[1][3][4] This occurs because MTA is a product of the polyamine biosynthesis pathway, and its buildup can feedback-inhibit key enzymes in this pathway.

Induction of Apoptosis in Susceptible Cancer Cells

A significant consequence of MTAP inhibition by this compound, in combination with MTA, is the induction of apoptosis in specific cancer cell lines, particularly head and neck squamous cell carcinomas like FaDu and Cal27.[1][3][4] Notably, this compound alone does not induce apoptosis; the presence of its substrate, MTA, is required to elicit this effect.[1][3][4]

The apoptotic pathway is characterized by:

-

Loss of mitochondrial inner membrane potential[1]

-

Activation of mitochondria-dependent caspases[1]

-

Cell cycle arrest at the G2/M phase[1]

This pro-apoptotic effect displays selectivity. Normal human fibroblast cell lines and cancer cell lines with an MTAP gene deletion (e.g., MCF7 breast cancer cells) do not undergo apoptosis when treated with this compound and MTA.[1][3]

Epigenetic Modifications

The accumulation of MTA is also linked to changes in cellular methylation patterns. Studies have revealed that treatment with this compound can lead to decreased CpG island methylation in responsive cancer cells.[1] This suggests that the selective action of this compound may be, in part, due to cell-specific epigenetic effects.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow to assess its effects.

Figure 1: Signaling pathway of this compound action.

Figure 2: A representative experimental workflow.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. In a FaDu mouse xenograft model, both oral and intraperitoneal administration of this compound suppressed tumor growth.[3][6] The biological half-life for the action of oral this compound has been reported to be approximately 6.3 days.[3][4]

In Vivo Efficacy Data

| Model | Treatment | Outcome | Reference |

| FaDu Mouse Xenograft | 5, 9, and 21 mg/kg per day for 28 days | Reduced tumor growth | [6] |

| FaDu Mouse Xenograft | Oral or intraperitoneal treatment | Suppressed tumor growth | [3] |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cells (e.g., FaDu, Cal27) are seeded in 96-well plates at a density of 10,000 cells per well.

-

Treatment: Cells are incubated with increasing concentrations of this compound (ranging from 100 pM to 100 µM) at fixed concentrations of MTA (e.g., 0, 5, 10, and 20 µM).[4]

-

Incubation: The treated cells are incubated for 4 days.[4]

-

Assessment: Cell viability is evaluated using the Alamar Blue assay.[4]

In Vivo Tumor Growth Inhibition

-

Model: FaDu tumors are established in immunodeficient mice (xenograft model).

-

Treatment: Mice are treated with this compound via oral or intraperitoneal administration.[3] A specific dosing regimen cited is 5, 9, and 21 mg/kg per day for 28 days.[6]

-

Monitoring: Tumor growth is monitored over time to assess the efficacy of the treatment.[3][6]

Conclusion

This compound is a highly potent and specific inhibitor of MTAP. Its mechanism of action is centered on the inhibition of this enzyme, leading to the accumulation of MTA. This, in turn, disrupts polyamine metabolism, induces apoptosis in susceptible cancer cells, and influences epigenetic patterns. The selectivity of this compound for certain cancer cells, particularly those with a functional MTAP enzyme, and its demonstrated in vivo efficacy, underscore its potential as a therapeutic agent in oncology. Further research into the nuances of its epigenetic effects could unveil additional layers of its mechanism and broaden its therapeutic applicability.

References

- 1. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. caymanchem.com [caymanchem.com]

MT-DADMe-ImmA: A Potent Inhibitor of 5'-methylthioadenosine Phosphorylase for Cancer Therapy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) to adenine and 5-methylthio-D-ribose-1-phosphate. In normal cells, this pathway is essential for recycling methionine and synthesizing polyamines. Notably, the gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of human cancers, making MTAP a promising target for selective cancer therapy. MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) has emerged as a potent, transition-state analogue inhibitor of human MTAP, demonstrating significant potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols, and the signaling pathways it modulates.

Quantitative Inhibitory Activity

This compound is a slow-onset, tight-binding inhibitor of human MTAP. Its high affinity is reflected in the low picomolar to nanomolar inhibition constants reported across various studies.

| Parameter | Value | Species | Reference |

| Ki | 90 pM | Human | [1][2] |

| Ki | 86 pM | Human | [3][4] |

| Ki | 1.7 nM | Human | [5] |

Mechanism of Action

This compound functions as a transition state analogue, mimicking the ribooxacarbenium ion intermediate formed during the enzymatic cleavage of MTA.[4] This high-affinity binding effectively blocks the active site of MTAP, leading to the intracellular accumulation of its substrate, MTA.[3][6] Elevated MTA levels have several downstream consequences that contribute to the anti-cancer effects of this compound:

-

Polyamine Depletion: The accumulation of MTA inhibits spermidine and spermine synthases, leading to a decrease in cellular polyamine levels, which are essential for cell growth and proliferation.[1][3]

-

PRMT5 Inhibition: MTA competes with the methyl donor S-adenosylmethionine (SAM) for binding to protein arginine methyltransferase 5 (PRMT5).[7][8][9] This inhibition of PRMT5, a key enzyme involved in histone and protein methylation, leads to alterations in gene expression, cell cycle arrest, and apoptosis.[8][9]

-

Induction of Apoptosis: In cancer cells with a functional MTAP, the combination of this compound and exogenous MTA has been shown to induce apoptosis. This effect is not observed in MTAP-deficient cancer cells or normal cells, highlighting the targeted nature of this therapeutic strategy.[2][3]

Signaling Pathway

The inhibition of MTAP by this compound initiates a cascade of intracellular events culminating in anti-tumor activity.

Caption: Signaling pathway initiated by this compound inhibition of MTAP.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

A definitive, detailed protocol for a specific MTAP enzyme inhibition assay with this compound was not available in the searched literature. However, a general protocol for such an assay can be outlined based on common enzymology practices.

Objective: To determine the inhibitory potential (e.g., IC50 or Ki) of this compound against purified human MTAP.

Materials:

-

Purified recombinant human MTAP enzyme

-

5'-methylthioadenosine (MTA) as the substrate

-

Inorganic phosphate

-

A suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

A method to detect product formation (adenine or 5-methylthio-D-ribose-1-phosphate). This can be achieved using spectrophotometry (measuring the change in absorbance at a specific wavelength) or a coupled enzyme assay.

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of MTAP, MTA, and this compound in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of MTAP enzyme to all wells (except for the negative control).

-

Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate, MTA.

-

-

Detection:

-

Monitor the rate of product formation over time using a microplate reader. The specific detection method will depend on the product being measured.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Cell Viability Assay

The effect of this compound on cell viability is typically assessed in the presence of MTA, as this compound alone does not induce apoptosis.[2][3]

Objective: To evaluate the cytotoxic effects of this compound in combination with MTA on cancer cell lines.

Materials:

-

Normal human fibroblast cell lines (as a control)[2]

-

MTAP-deficient cell line (e.g., MCF7) (as a control)[2]

-

Cell culture medium and supplements

-

This compound

-

MTA

-

Cell viability reagent (e.g., Alamar Blue, MTT, MTS)[1][10][11]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[1]

-

Treatment:

-

Prepare serial dilutions of this compound (e.g., 100 pM to 100 µM) in cell culture medium containing a fixed concentration of MTA (e.g., 0, 5, 10, or 20 µM).[1]

-

Remove the old medium from the cells and add the treatment media.

-

-

Incubation: Incubate the cells for a specified period (e.g., 4 days).[1]

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or fluorometric development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

-

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Cancer cell line for tumor induction (e.g., FaDu)[3]

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment:

-

Randomize the mice into treatment and control groups.

-

Administer this compound via the desired route (e.g., oral or intraperitoneal) at specified doses (e.g., 5, 9, or 21 mg/kg/day).[5]

-

Administer the vehicle control to the control group.

-

-

Monitoring:

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to evaluate the efficacy of this compound.

Caption: General experimental workflow for evaluating this compound.

Synergistic Combinations

Recent research has explored the synergistic effects of this compound with other targeted therapies. A notable example is the combination with MAT2a (methionine adenosyltransferase 2 alpha) inhibitors, such as AG-270.[8][9] In MTAP-positive colorectal cancer cells, the combination of this compound and AG-270 mimics the synthetic lethality observed in MTAP-deficient cells treated with a MAT2a inhibitor alone.[8][9] This combination leads to a significant increase in the intracellular MTA:SAM ratio, thereby enhancing the inhibition of PRMT5 and inducing apoptosis.[9] This strategy expands the potential utility of MTAP inhibition to a broader range of cancers that retain MTAP expression.

Conclusion

This compound is a highly potent and specific inhibitor of MTAP with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the accumulation of MTA and subsequent inhibition of polyamine synthesis and PRMT5 activity, provides a strong rationale for its further development as a therapeutic agent. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field of cancer biology and drug discovery. Future investigations into synergistic combinations and the development of biomarkers to identify sensitive patient populations will be crucial in translating the promise of this compound into clinical applications.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picomolar transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase and X-ray structure with MT-immucillin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

In-Depth Technical Guide: Investigating the Epigenetic Effects of MT-DADMe-ImmA Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MT-DADMe-ImmA, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), is emerging as a significant tool in epigenetic research and targeted cancer therapy. By disrupting the methionine salvage pathway, this compound treatment leads to the intracellular accumulation of 5'-methylthioadenosine (MTA). This accumulation has profound downstream effects on the epigenome, primarily through the inhibition of protein arginine methyltransferase 5 (PRMT5) and a subsequent reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins. Furthermore, studies have indicated that this compound treatment can induce a decrease in CpG island methylation. This technical guide provides a comprehensive overview of the epigenetic effects of this compound, including detailed experimental protocols and a summary of its mechanism of action, to support further investigation and drug development in this promising area.

Core Mechanism of Action

This compound is a transition-state analogue inhibitor of MTAP, an enzyme crucial for the salvage of adenine and methionine from MTA. In many cancers, particularly those with a homozygous deletion of the CDKN2A gene, the adjacent MTAP gene is co-deleted. This genetic vulnerability makes MTAP-deficient cancer cells selectively sensitive to the cytotoxic effects of MTA accumulation.

The primary mechanism of this compound's epigenetic effects is the inhibition of MTAP, which leads to a significant increase in intracellular MTA concentrations. MTA, in turn, acts as a competitive inhibitor of S-adenosylmethionine (SAM), the universal methyl donor, for binding to PRMT5. This inhibition of PRMT5 activity results in a global reduction of sDMA modifications on a variety of protein substrates, including histones.

Signaling Pathway of this compound Induced Epigenetic Modification

Quantitative Data on Epigenetic Modifications

While the qualitative epigenetic effects of this compound are established, comprehensive quantitative data in tabular format from peer-reviewed publications remains limited. The following sections summarize the key observed changes.

DNA Methylation

Table 1: Summary of this compound Effect on CpG Island Methylation

| Cell Line | Treatment Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |

| FaDu | This compound | CpG Island Microarray | Decreased CpG island methylation[1] | Specific gene methylation changes not tabulated in the source. |

Histone Modifications

The most well-documented histone modification affected by this compound treatment is the reduction of symmetric dimethylarginine (sDMA). This is a direct consequence of PRMT5 inhibition by MTA. Western blot analyses have qualitatively confirmed a decrease in global sDMA levels in cells treated with MTAP inhibitors or in MTAP-deficient cells, which mimics the effect of this compound.

Table 2: Summary of this compound Effect on Symmetric Dimethylarginine (sDMA)

| Cell Model | Treatment/Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |

| MTAP-deficient lung cancer cells | MTAP knockout | Western Blot | Significantly diminished sDMA levels. | Densitometry may be used to quantify blot images, but specific fold-change data is not consistently tabulated across studies. |

| Various cancer cell lines | MTA treatment | Western Blot | Decreased protein sDMAylation. | Visual reduction in band intensity is reported; precise quantification varies. |

Gene Expression

Changes in DNA methylation and histone modifications are expected to lead to alterations in gene expression. While it is reported that this compound treatment can induce apoptosis-related gene expression changes in sensitive cancer cell lines, comprehensive tables of up- and down-regulated genes with their corresponding fold changes are not consistently available in the public domain.

Table 3: Summary of this compound Effect on Gene Expression

| Cell Line | Treatment Condition | Method of Analysis | Observed Effect | Quantitative Data Availability |

| FaDu | This compound | Not Specified | Induction of apoptosis. | Specific gene expression changes and fold-change data are not provided in a tabular format in the reviewed literature. |

Detailed Experimental Protocols

The following protocols provide a framework for investigating the epigenetic effects of this compound treatment.

Analysis of CpG Island Methylation via Microarray

This protocol is adapted for the analysis of drug-treated cancer cells.

Experimental Workflow for CpG Island Microarray Analysis

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., FaDu) to 70-80% confluency. Treat one group with the desired concentration of this compound and a control group with vehicle (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA using a commercially available kit.

-

Restriction Enzyme Digestion: Digest genomic DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI) in separate reactions.

-

Ligation of Adapters: Ligate specific adapters to the digested DNA fragments.

-

PCR Amplification: Amplify the adapter-ligated fragments using PCR with primers specific to the adapter sequence.

-

Fluorescent Labeling: Label the amplified DNA from the control and treated samples with different fluorescent dyes (e.g., Cy3 and Cy5).

-

Microarray Hybridization: Combine the labeled DNA samples and hybridize them to a CpG island microarray slide.

-

Microarray Scanning: Scan the microarray slide using a laser scanner to detect the fluorescence intensity for each spot.

-

Data Analysis: Normalize the fluorescence data and identify CpG islands with significant differences in methylation between the treated and control samples.

Quantification of Symmetric Dimethylarginine (sDMA) by Western Blot

This protocol is designed for the quantitative analysis of global sDMA levels.

Experimental Workflow for sDMA Western Blot

Protocol:

-

Cell Lysis and Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) overnight at 4°C. In parallel, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Chemiluminescent Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the sDMA signal to the loading control to determine the relative change in sDMA levels.

Gene Expression Analysis by RT-qPCR

This protocol is for the validation of gene expression changes identified through broader screening methods or for investigating specific target genes.

Experimental Workflow for RT-qPCR

Protocol:

-

Total RNA Extraction: After this compound treatment, harvest cells and extract total RNA using a suitable kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Quantitative PCR: Perform qPCR using a real-time PCR system with a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay. Use gene-specific primers for the target gene(s) and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion and Future Directions

This compound represents a powerful tool for dissecting the epigenetic consequences of MTAP inhibition. The accumulation of MTA and subsequent inhibition of PRMT5-mediated symmetric dimethylation are key events that can alter the epigenetic landscape and influence cellular fate, particularly in MTAP-deficient cancers. While the effects on CpG island methylation are also reported, further research is needed to elucidate the precise mechanisms and to generate comprehensive quantitative datasets. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the epigenetic effects of this compound, paving the way for the development of novel therapeutic strategies targeting epigenetic vulnerabilities in cancer. Future studies should focus on generating high-resolution, genome-wide data on DNA methylation and histone modifications following this compound treatment to identify specific gene targets and pathways that are epigenetically regulated by this compound.

References

The Role of MT-DADMe-ImmA in the Disruption of Bacterial Quorum Sensing: A Technical Guide

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers (AIs).[1] Once a threshold concentration of these molecules is reached, bacteria initiate a coordinated response, leading to the expression of genes that are most beneficial when activated in a synchronized, population-wide manner. These regulated behaviors are often associated with pathogenicity, including the formation of biofilms, production of virulence factors, and development of antibiotic resistance.[2][3]

The increasing prevalence of multi-drug resistant bacteria presents a significant global health challenge.[4] Consequently, strategies that disrupt bacterial communication without directly killing the bacteria—thereby exerting less selective pressure for resistance—are being explored as novel anti-infective therapies.[1][5] One of the most promising targets in this arena is the enzyme 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN).[1][6]

MTAN is a crucial enzyme in bacterial metabolic pathways that are directly linked to the synthesis of autoinducers.[2] This guide focuses on a potent transition-state analogue inhibitor of MTAN, 5'-methylthio-4'-deaza-1'-aza-2'-deoxy-1'-(9-methylene)-immucillin-A (MT-DADMe-ImmA), and its role as a disruptor of bacterial quorum sensing. We will delve into its mechanism of action, inhibitory effects, and the experimental methodologies used to characterize its function.

Mechanism of Action: Targeting the Hub of Autoinducer Synthesis

This compound functions as a slow-onset, tight-binding inhibitor of MTAN.[1][4] It is designed as a transition-state analogue, meaning it mimics the unstable, high-energy transition state of the enzymatic reaction catalyzed by MTAN.[2] This mimicry allows it to bind to the enzyme's active site with exceptionally high affinity, often millions of times tighter than the natural substrate, effectively locking the enzyme in an inactive state.[1][7]

By inhibiting MTAN, this compound and its analogues simultaneously block the production of multiple autoinducer types, effectively silencing a broad range of bacterial communication channels.[2]

Quantitative Data on Inhibitory Potency

The efficacy of this compound and its analogues has been quantified against both purified enzymes and whole bacterial cells. The data consistently demonstrate potent inhibition across different pathogenic species.

Table 1: Inhibition of Purified MTAN Enzymes

This table summarizes the equilibrium dissociation constants (Ki*) for various DADMe-ImmA analogues against Vibrio cholerae MTAN (VcMTAN). The low picomolar values indicate extremely tight binding to the enzyme.

| Compound | Target Enzyme | Ki* (pM) | Reference |

| This compound | VcMTAN | 73 | [1][2][6] |

| EtT-DADMe-ImmA | VcMTAN | 70 | [1][2][6] |

| BuT-DADMe-ImmA | VcMTAN | 208 | [1][2][6] |

Ki represents the equilibrium dissociation constant for slow-onset, tight-binding inhibitors.

Table 2: Inhibition of Autoinducer-2 (AI-2) Production in Bacterial Cells

| Compound | Bacterial Strain | IC50 (nM) | Reference |

| This compound | Vibrio cholerae N16961 | 27 | [1][2][6] |

| EtT-DADMe-ImmA | Vibrio cholerae N16961 | 31 | [1][2][6] |

| BuT-DADMe-ImmA | Vibrio cholerae N16961 | 6 | [1][2][6] |

| This compound | Escherichia coli O157:H7 | 600 ± 50 | [1][2][6] |

| BuT-DADMe-ImmA | Escherichia coli O157:H7 | 125 ± 24 | [1][2][6] |

Impact on Bacterial Phenotypes: Biofilm Formation

Biofilm formation is a critical virulence factor regulated by quorum sensing, providing bacteria with a protective environment that is resistant to antibiotics and host immune responses.[1][3][9] By disrupting AI production, MTAN inhibitors significantly impair the ability of bacteria to form biofilms.

Table 3: Reduction of Biofilm Formation

The following data show the effect of BuT-DADMe-ImmA on biofilm production in pathogenic E. coli and V. cholerae. The inhibitor was shown to reduce biofilm formation without affecting bacterial growth, highlighting its specific anti-QS activity.

| Compound (Concentration) | Bacterial Strain | Biofilm Reduction (%) | Reference |

| BuT-DADMe-ImmA (1 µM) | Escherichia coli O157:H7 | 18 | [1] |

| BuT-DADMe-ImmA (1 µM) | Vibrio cholerae N16961 | 71 | [1] |

Experimental Protocols

The characterization of this compound's function relies on specific and sensitive bioassays. Detailed methodologies for two key experiments are provided below.

Protocol 1: Autoinducer-2 (AI-2) Bioassay

Materials:

-

Test Strain: E. coli O157:H7 or V. cholerae N16961

-

Growth Media: Autoinducer Bioassay (AB) medium for the reporter, Luria-Bertani (LB) broth for test strains.

-

This compound stock solution.

-

96-well microtiter plates (white, clear-bottom for luminescence reading).

-

Luminometer.

Methodology:

-

Preparation of Cell-Free Supernatant:

-

Grow the test strain (E. coli or V. cholerae) in LB broth overnight.

-

Inoculate fresh LB medium containing serial dilutions of this compound with the overnight culture. Include a no-inhibitor control.

-

Incubate until the culture reaches a specific optical density (e.g., OD600 of ~2.0).

-

Centrifuge the cultures to pellet the cells.

-

Filter the supernatant through a 0.2 µm filter to remove any remaining bacteria. This is the cell-free culture fluid (CF).

-

-

Reporter Strain Assay:

-

Grow the V. harveyi BB170 reporter strain overnight in AB medium.

-

Dilute the overnight culture 1:5000 into fresh AB medium.

-

In a 96-well plate, add 180 µL of the diluted reporter strain suspension to each well.

-

Add 20 µL of the prepared cell-free culture fluid (from step 1) to the corresponding wells.

-

Incubate the plate with shaking at 30°C.

-

-

Data Collection and Analysis:

-

Measure bioluminescence (in relative light units, RLU) and optical density (OD600) every hour for several hours.

-

Calculate the fold induction of bioluminescence relative to a blank control (medium only).

-

Plot the fold induction against the concentration of this compound to determine the IC50 value.

-

Protocol 2: Biofilm Formation Assay

This protocol quantifies the formation of biofilm on a solid surface and assesses the inhibitory effect of this compound.

Objective: To measure the reduction in biofilm mass in the presence of this compound.

Materials:

-

Bacterial Strain: E. coli O157:H7 or V. cholerae N16961.

-

Growth Medium: LB broth.

-

BuT-DADMe-ImmA (or other analogues).

-

96-well polystyrene microtiter plates.

-

0.1% Crystal Violet solution.

-

30% Acetic Acid or Ethanol for solubilization.

-

Microplate reader.

Methodology:

-

Biofilm Growth:

-

Grow the bacterial strain in LB broth overnight.

-

In a 96-well plate, add 200 µL of fresh LB medium per well, containing the desired concentration of the inhibitor (e.g., 1 µM BuT-DADMe-ImmA) or a vehicle control.

-

Inoculate each well with the overnight culture (e.g., at a 1:100 dilution).

-

Incubate the plate under static conditions at a suitable temperature (e.g., 25°C) for 24-48 hours to allow biofilm formation.

-

-

Staining and Quantification:

-

Carefully discard the planktonic (free-floating) culture from each well.

-

Gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove loosely attached cells.

-

Air-dry the plate completely.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. Crystal violet stains the biofilm biomass.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate again.

-

-

Data Collection and Analysis:

-

Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance of the solubilized stain at a wavelength of 550-600 nm (e.g., OD595) using a microplate reader.

-

Compare the absorbance values of the inhibitor-treated wells to the control wells to calculate the percentage of biofilm reduction.

-

Conclusion and Future Perspectives

This compound and its analogues are highly potent, specific inhibitors of the bacterial enzyme MTAN. By targeting a central hub in autoinducer synthesis, these compounds effectively disrupt quorum sensing in a range of pathogenic bacteria, leading to a significant reduction in key virulence phenotypes such as biofilm formation.[1] This mechanism of action, which circumvents direct bactericidal pressure, makes MTAN inhibitors a compelling class of compounds for the development of next-generation anti-infective therapies.[4] Such an approach holds the promise of treating bacterial infections while minimizing the emergence of drug resistance.

Future research will likely focus on evaluating the in vivo efficacy of these compounds in animal models of infection, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies with traditional antibiotics. The continued investigation of MTAN inhibitors represents a promising frontier in the ongoing battle against infectious diseases.

References

- 1. Transition state analogues of 5′-methylthioadenosine nucleosidase disrupt quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Holy Triangle of Quorum Sensing, Biofilm Formation, and Antibiotic Resistance in Pathogenic Bacteria [mdpi.com]

- 4. New Generation of Antibiotics Disrupts Quorum Sensing - BioResearch - Labmedica.com [labmedica.com]

- 5. researchgate.net [researchgate.net]

- 6. Transition state analogs of 5'-methylthioadenosine nucleosidase disrupt quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of methylthioadenosine/S-adenosylhomocysteine nucleosidase in Vibrio cholerae cellular communication and biofilm development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The chemical structure and synthesis of MT-DADMe-ImmA.

An In-depth Technical Guide to the Chemical Structure and Synthesis of MT-DADMe-ImmA

Introduction

This compound, also known as Methylthio-DADMe-Immucillin A or MTDIA, is a potent, second-generation transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA).[3] By inhibiting MTAP, this compound causes an accumulation of MTA in cells, which can lead to feedback inhibition of polyamine biosynthesis, alterations in DNA methylation, and ultimately, induction of apoptosis in certain cancer cell lines.[3][4] Its high potency, with reported inhibition constants (Ki) in the picomolar range, and its selectivity make it a significant tool for cancer research and a potential therapeutic agent.[1][3]

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, targeted at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex molecule featuring a pyrrolidine ring, mimicking the ribooxocarbenium ion of the transition state, linked to a 9-deazaadenine moiety.[2] This structural design allows it to bind with extremely high affinity to the active site of the MTAP enzyme.

Chemical Identity

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-[(methylthio)methyl]-3-pyrrolidinol | [5] |

| Synonyms | MTDIA, Methylthio-DADMe-Immucillin A | [1][5] |

| CAS Number | 653592-04-2 (free base) | [1][5] |

| Molecular Formula | C13H19N5OS | [5] |

| Molecular Weight | 293.39 g/mol | |

| SMILES | CSC[C@H]1CN(Cc2c[nH]c3c(N)ncnc23)C[C@@H]1O | |

| InChI Key | NTHMDFGHOCNNOE-ZJUUUORDSA-N | [5] |

Schematic Structural Representation

The following diagram illustrates the core components and connectivity of the this compound structure. It is a schematic representation and not a formal 2D chemical structure.

Caption: Schematic diagram of this compound's core components.

Mechanism of Action

This compound functions by potently inhibiting the MTAP enzyme within the methionine salvage pathway. This pathway is crucial for recycling MTA back into S-adenosylmethionine (SAM), a universal methyl donor and a precursor for polyamine synthesis.

The workflow below illustrates the enzyme's normal function and the inhibitory action of this compound.

Caption: Inhibition of the MTAP enzyme by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key chiral pyrrolidine intermediate followed by its coupling to the 9-deazaadenine heterocyclic base. The definitive and detailed synthesis was reported by Evans et al. in the Journal of Medicinal Chemistry (2005).[2][5] While the full experimental details from the original publication are not reproduced here, the general synthetic strategy is outlined below.

The workflow involves a Mannich-type reaction between the pre-formed pyrrolidine intermediate, formaldehyde, and 9-deazaadenine to furnish the final compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The detailed, step-by-step experimental protocols, including reaction conditions, purification methods, and characterization data, are provided in the primary literature.

Reference: Evans, G.B., Furneaux, R.H., Lenz, D.H., et al. (2005). Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase. Journal of Medicinal Chemistry, 48(14), 4679-4689.[2][5]

Key Experimental Steps (General Outline):

-

Synthesis of the Chiral Pyrrolidine Intermediate: The synthesis begins from a suitable chiral starting material to construct the trans-substituted 3-hydroxy-4-((methylthio)methyl)pyrrolidine. This typically involves multiple steps including protection, epoxidation, nucleophilic ring-opening, and deprotection.

-

Coupling Reaction: The crucial carbon-nitrogen bond formation between the pyrrolidine nitrogen and the 9-deazaadenine ring is achieved. As depicted in the workflow, this is often a Mannich reaction where the secondary amine of the pyrrolidine, formaldehyde, and the C-H acidic proton on the pyrrole ring of 9-deazaadenine react to form the methylene-bridged final product.

-

Purification: The final compound is purified using standard laboratory techniques, such as column chromatography and/or recrystallization, to yield the highly pure active inhibitor.

Quantitative Data Summary

The biological activity of this compound is characterized by its exceptionally tight binding to the MTAP enzyme.

Table 5.1: Biological Activity

| Parameter | Value | Target Enzyme | Notes | Reference(s) |

| Ki | 90 pM | Human MTAP | Equilibrium dissociation constant. | [1] |

| Ki | 86 pM | Human MTAP | Reported as a slow-onset inhibitor. | [3] |

| Ki | 1.7 nM | MTAP | [5] | |

| In Vivo Half-Life | 6.3 days (biological) | MTAP Activity | Refers to the return of MTAP activity after oral administration in mice. |

Table 5.2: Solubility Data

| Solvent | Concentration / Solubility | Reference(s) |

| DMSO | ≥ 2.5 mg/mL (8.52 mM) | [1] |

| DMSO | 50 mg/mL (170.42 mM) | |

| DMF | 10 mg/mL | [5] |

| PBS (pH 7.2) | 1 mg/mL | [5] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Second generation transition state analogue inhibitors of human 5'-methylthioadenosine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Unveiling the Preclinical Power of MT-DADMe-ImmA in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical efficacy of MT-DADMe-ImmA, a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), in various xenograft models. This compound has demonstrated significant anti-tumor activity, particularly in cancers with MTAP gene deletion, a common alteration in many malignancies. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from xenograft studies, and detailed experimental protocols to aid in the design and interpretation of future preclinical research.

Core Mechanism of Action

This compound is a transition state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), exhibiting a remarkable inhibitory constant (Ki) of 90 pM.[1][2] MTAP's primary function is the salvage of 5'-methylthioadenosine (MTA), converting it back to S-adenosylmethionine (SAM), a critical methyl donor for numerous cellular processes.[3] By inhibiting MTAP, this compound leads to an accumulation of cellular MTA.[3][4] This buildup of MTA is believed to be the active agent responsible for the subsequent anti-tumor effects.[3]

The accumulation of MTA has several downstream consequences, including a decrease in polyamines and the induction of apoptosis.[1][3] This apoptotic induction has been observed in head and neck squamous cell carcinoma cell lines such as FaDu and Cal27.[1][3] Notably, this effect is selective for cancer cells, as normal human fibroblast cell lines and cancer cell lines with an MTAP gene deletion (e.g., MCF7 breast cancer) do not undergo apoptosis under the same treatment conditions.[1][3] The mechanism of apoptosis involves the loss of mitochondrial inner membrane potential and the activation of mitochondria-dependent caspases, coupled with a G2/M cell cycle arrest.[3]

Furthermore, the elevated MTA levels are suggested to have cell-specific epigenetic effects, including a decrease in CpG island methylation.[3] This selective action against certain cancer cells highlights the potential of this compound as a targeted therapeutic agent.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its efficacy in a xenograft model.

Quantitative Efficacy in Xenograft Models

Studies have demonstrated the in vivo efficacy of this compound in suppressing tumor growth in various xenograft models. The time-dependent growth of FaDu tumors in immunodeficient mice is suppressed by either oral or intraperitoneal administration of this compound.[1][2]

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Outcome |

| FaDu | Head and Neck Squamous Cell Carcinoma | This compound (oral or intraperitoneal) | Not specified | Suppressed tumor growth[1][2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | This compound | 5, 9, and 21 mg/kg per day for 28 days | Reduced tumor growth[4] |

| A549 and H358 | Lung Cancer | This compound (oral) | Not specified | Susceptible to treatment[5] |

| APC Min/+ Mouse Model | Colorectal Cancer Model | This compound | Not specified | Extended lifespan[5] |

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following represents a generalized protocol for a xenograft study based on available information.

1. Cell Culture and Animal Models

-

Cell Lines: FaDu (human hypopharyngeal squamous cell carcinoma), Cal27 (human tongue squamous cell carcinoma), A549 (human lung carcinoma), or H358 (human bronchioalveolar carcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Animal Models: Immunodeficient mice, such as athymic nude mice or SCID (Severe Combined Immunodeficient) mice, are typically used to prevent rejection of the human tumor xenografts.[6]

2. Tumor Implantation

-

Subcutaneous Xenograft Model: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in a volume of 100-200 µL of sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of the mice.

3. Drug Preparation and Administration

-

Formulation: this compound can be formulated for in vivo administration. A common vehicle for oral administration might involve a solution of DMSO, PEG300, Tween-80, and saline.[1] For intraperitoneal injection, a formulation in PBS or saline can be used.

-

Administration: Treatment with this compound is typically initiated once tumors reach a palpable size (e.g., 50-100 mm³). Administration can be performed orally (via gavage) or through intraperitoneal injection daily or on another specified schedule.[1][2]

4. Efficacy Assessment

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.

-

Body Weight: Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. At the endpoint, tumors are excised and weighed.

-

Histological and Biomarker Analysis: A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for biomarker analysis (e.g., measurement of MTA levels, Western blotting for signaling proteins).

5. Statistical Analysis

-

Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the tumor volumes between the treatment and control groups.

Conclusion

This compound demonstrates significant and selective preclinical anti-tumor efficacy in xenograft models of various cancers, particularly those with MTAP deletions. Its well-defined mechanism of action, involving the inhibition of MTAP and subsequent induction of apoptosis, makes it a promising candidate for targeted cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in preclinical settings. Further studies are warranted to optimize dosing schedules, explore combination therapies, and identify predictive biomarkers to guide its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on MTAP as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylthioadenosine phosphorylase (MTAP) is a critical enzyme in the methionine salvage pathway, responsible for the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate.[1][2] The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[3][4] Due to this proximity, the MTAP gene is frequently co-deleted with CDKN2A in a significant percentage of human cancers, estimated to be around 10-15%.[5][6] This homozygous deletion of MTAP renders cancer cells deficient in the enzyme, leading to the accumulation of its substrate, MTA.[7] This accumulation creates a unique metabolic vulnerability in cancer cells that can be exploited for therapeutic intervention, primarily through the concept of synthetic lethality.

This technical guide provides an in-depth overview of the foundational research on MTAP as a therapeutic target, focusing on the core principles of its mechanism of action, the synthetic lethal relationships with PRMT5 and MAT2A, and the experimental methodologies used to investigate these interactions.

The Role of MTAP in Cellular Metabolism and Cancer

In normal cells, MTAP plays a crucial role in salvaging adenine and methionine from MTA, a byproduct of polyamine synthesis.[1][8] The adenine is recycled into the purine pool, while 5-methylthioribose-1-phosphate is converted back to methionine.[4] In MTAP-deficient cancer cells, the inability to metabolize MTA leads to its intracellular accumulation.[7] Elevated MTA levels have been shown to act as an endogenous inhibitor of several cellular enzymes, most notably Protein Arginine Methyltransferase 5 (PRMT5).[7]

The prevalence of MTAP deletion varies across different cancer types, with some of the highest frequencies observed in glioblastoma, mesothelioma, and pancreatic cancer.[6] Studies have linked MTAP deficiency with a poorer prognosis in several cancers, highlighting its potential as a biomarker for targeted therapies.[6]

Synthetic Lethality: Targeting MTAP-Deficient Cancers

The accumulation of MTA in MTAP-deficient cells creates a state of partial PRMT5 inhibition.[7] This makes these cells exquisitely sensitive to further inhibition of PRMT5 or the upstream enzyme methionine adenosyltransferase 2A (MAT2A), which is responsible for producing the universal methyl donor S-adenosylmethionine (SAM).[2][9] This concept is known as synthetic lethality, where the loss of two genes or the inhibition of two proteins is lethal to a cell, while the loss or inhibition of either one alone is not.

The MTAP-PRMT5 Synthetic Lethal Axis

PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of protein substrates, including histones and components of the spliceosome.[2] This modification plays a vital role in regulating gene expression, RNA splicing, and DNA damage repair.[2] In MTAP-deficient cancer cells, the elevated MTA levels partially inhibit PRMT5 activity.[7] This partial inhibition is not sufficient to kill the cells but makes them highly dependent on the remaining PRMT5 activity for survival. Therefore, pharmacological inhibition of PRMT5 with small molecules has emerged as a promising therapeutic strategy to selectively kill MTAP-deficient cancer cells while sparing normal, MTAP-proficient cells.[5][10]

The MTAP-MAT2A Synthetic Lethal Axis

MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues.[9] SAM is the essential methyl donor for all methylation reactions in the cell, including those catalyzed by PRMT5.[9] By inhibiting MAT2A, the cellular pool of SAM is depleted, which in turn further reduces the already compromised PRMT5 activity in MTAP-deficient cells.[3][5] This dual insult to the PRMT5 pathway leads to synthetic lethality in MTAP-deleted cancers.

Quantitative Data on Inhibitor Efficacy

The development of small molecule inhibitors targeting PRMT5 and MAT2A has provided valuable tools to probe the synthetic lethal relationships with MTAP deficiency. The following tables summarize key quantitative data from preclinical studies, demonstrating the selective efficacy of these inhibitors in MTAP-deficient cancer cell lines.

Table 1: IC50 Values of PRMT5 Inhibitors in MTAP-deficient vs. MTAP-proficient Cancer Cell Lines

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |

| GSK3326595 | MC38/gp100 | Wild-Type | ~1000 | [9] |

| MC38/gp100 | Knockout | ~1000 | [9] | |

| MRTX1719 | MC38/gp100 | Wild-Type | >10000 | [9] |

| MC38/gp100 | Knockout | ~100 | [9] | |

| B16 | Wild-Type | >10000 | [9] | |

| B16 | Knockout | ~200 | [9] | |

| TNG908 | Various | Deleted | Favorable | [4] |

| GSK595 | UWB1.289 | Mutant | See Reference | [4] |

Table 2: IC50 Values of MAT2A Inhibitors in MTAP-deficient vs. MTAP-proficient Cancer Cell Lines

| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |

| AG-270 | HCT116 | Wild-Type | >10000 | [11] |

| HCT116 | Knockout | 25 | [11] | |

| Compound 28 | HCT116 | Knockout | 250 | [12] |

| Compound 32 | HCT116 | Knockout | 140 | [12] |

| Compound 33 | HCT116 | Knockout | 140 | [12] |

Signaling Pathways and Experimental Workflows

To visualize the complex interplay between MTAP, PRMT5, and MAT2A, as well as the experimental approaches used to study them, the following diagrams have been generated using the DOT language.

Caption: MTAP-PRMT5-MAT2A Signaling Pathway.

Caption: General Experimental Workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of MTAP as a therapeutic target.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Principle: This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol:

-

Seed cells (both MTAP-proficient and -deficient) in a 96-well opaque-walled plate at a desired density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of the PRMT5 or MAT2A inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.

Western Blot for Symmetric Dimethylarginine (SDMA)

Principle: This technique is used to detect the levels of symmetric dimethylarginine, a product of PRMT5 activity, in cell lysates. A decrease in SDMA levels indicates PRMT5 inhibition.

Protocol:

-

Cell Lysis:

-

Treat MTAP-proficient and -deficient cells with the PRMT5 inhibitor or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for SDMA (e.g., anti-SDMA, clone SYM10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Cell Cycle Analysis by Flow Cytometry

Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Seed and treat MTAP-proficient and -deficient cells with the PRMT5 or MAT2A inhibitor or vehicle control as described for the viability assay.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash them with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The foundational research on MTAP as a therapeutic target has unveiled a significant vulnerability in a substantial subset of human cancers. The synthetic lethal relationships between MTAP deficiency and the inhibition of PRMT5 and MAT2A provide a clear and compelling rationale for the development of targeted therapies. The quantitative data from preclinical studies strongly support the selective efficacy of PRMT5 and MAT2A inhibitors in MTAP-deficient cancer cells. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate these pathways and develop novel therapeutic strategies. As our understanding of the intricate metabolic and signaling consequences of MTAP loss continues to grow, so too will the opportunities for innovative and effective cancer treatments.

References

- 1. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for using MT-DADMe-ImmA in cell culture experiments.

Introduction

MT-DADMe-ImmA (Methylthio-DADMe-Immucillin-A) is a highly potent, slow-onset, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2][3] MTAP is a key enzyme in the polyamine biosynthesis pathway, where its sole function is to salvage 5'-methylthioadenosine (MTA).[4][5] By inhibiting MTAP, this compound leads to the intracellular accumulation of MTA.[4][6] This accumulation can induce feedback inhibition of polyamine synthesis, leading to decreased levels of polyamines like spermine.[4][5]

In specific cancer cell lines, particularly those that are MTAP-positive, this disruption of polyamine metabolism can trigger cell cycle arrest at the G2/M phase, induce apoptosis through the mitochondrial pathway, and suppress tumor growth.[2][3][4] Notably, this compound alone does not typically induce apoptosis; its cytotoxic effects are observed when co-administered with MTA, which prevents the efflux of cellular MTA into the culture medium.[1][4][7] This selective action on cancer cells, with minimal toxicity to normal cells, makes it a valuable tool for cancer research and drug development.[2][3][4]

Mechanism of Action

This compound's primary action is the potent inhibition of the MTAP enzyme. This inhibition disrupts the salvage pathway that converts MTA back to S-adenosylmethionine (SAM), a critical methyl donor and a precursor for polyamine synthesis.[4] The resulting increase in intracellular MTA concentration is believed to be the active trigger for the downstream anti-proliferative and apoptotic effects observed in sensitive cancer cell lines.[4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

MT-DADMe-ImmA solubility and stability in DMSO and other solvents.

Application Notes and Protocols for MT-DADMe-ImmA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, stability, and handling of this compound (Methylthio-DADMe-Immucillin A), a potent inhibitor of 5'-methylthioadenosine phosphorylase (MTAP).

Application Notes

Product Information

-

Product Name: this compound

-

Molecular Weight: 293.40 g/mol [3]

Mechanism of Action

This compound is a powerful, transition-state analogue inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP), with a Ki value as low as 90 pM.[3][5] MTAP plays a crucial role in the polyamine biosynthesis pathway by salvaging 5'-methylthioadenosine (MTA).[6] Inhibition of MTAP by this compound leads to an intracellular accumulation of MTA.[1][3][6] This accumulation, in turn, can induce apoptosis in cancer cells that are sensitive to this pathway disruption, particularly in combination with MTA.[3][6] The downstream effects are linked to the inhibition of protein arginine methyltransferase 5 (PRMT5), as MTA competes with the cofactor S-adenosylmethionine (SAM).[7][8]

Caption: MTAP Inhibition Signaling Pathway.

Solubility Data

The solubility of this compound varies across different solvents. For optimal results, particularly in DMSO, using a newly opened bottle is recommended as hygroscopic DMSO can affect solubility.[3] Sonication or gentle heating may be required to achieve complete dissolution.[3]

| Solvent | Solubility | Notes |

| DMSO | 10 mg/mL - 100 mg/mL | Solubility can range from 10 mg/mL (34.08 mM) to 100 mg/mL (340.84 mM).[1][3] Ultrasonic treatment is often necessary.[3] |

| DMF | 10 mg/mL | |

| PBS (pH 7.2) | 1 mg/mL | |

| Water | Insoluble | [2] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 90% Corn Oil.[3] |

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound.

| Form | Storage Temperature | Duration |

| Powder | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | 6 months to 1 year |

| -20°C | 1 month |

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous, newly opened DMSO

-

Sterile, conical tube

-

Vortexer

-

Sonicator (optional)

-

-

Procedure:

-

Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, use 2.934 mg of the compound.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution thoroughly for 2-3 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.[3][4]

-

Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium

-

-

Procedure:

-

Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 pM to 100 µM).[4][9]

-

It is recommended to prepare fresh working solutions for each experiment.

-

Protocol 3: Formulation for In Vivo Animal Studies

This protocol provides a method for preparing a dosing solution suitable for oral or intraperitoneal administration in mice.[3]

-

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Procedure (for a 2.5 mg/mL solution):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, combine the following in a sterile tube, ensuring to mix thoroughly after each addition:

-

100 µL of the 25 mg/mL this compound stock in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

-

-

This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.[3]

-

It is strongly recommended to use this formulation on the day of preparation.[3]

-

Caption: Cell Viability Assay Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. chembk.com [chembk.com]

- 6. A transition state analogue of 5'-methylthioadenosine phosphorylase induces apoptosis in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. glpbio.com [glpbio.com]

Preparation of MT-DADMe-ImmA Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of MT-DADMe-ImmA (Methylthio-DADMe-Immucillin A), a potent inhibitor of human 5'-methylthioadenosine phosphorylase (MTAP).[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results. These guidelines cover the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and activity of the compound.

Introduction to this compound

This compound is a transition state analogue inhibitor of MTAP with a high affinity, exhibiting a Ki value of 90 pM.[1][3] MTAP is a key enzyme in the methionine salvage pathway, and its inhibition leads to the accumulation of 5'-methylthioadenosine (MTA).[2] This accumulation can induce apoptosis in cancer cells with specific genetic backgrounds, such as those with MTAP gene deletion, making this compound a compound of significant interest in cancer research.[1][2] It has been shown to suppress tumor growth in xenograft models.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N₅OS | [5][6] |

| Molecular Weight | 293.39 g/mol | [5][6] |

| Appearance | White to off-white solid powder | [7] |

| Purity | ≥98% | [4] |

Solubility

This compound exhibits limited solubility in aqueous solutions but is soluble in several organic solvents. The choice of solvent is critical for preparing a stable and effective stock solution.

| Solvent | Solubility | Notes | Reference |

| DMSO (Dimethyl Sulfoxide) | ≥ 33.33 mg/mL (113.60 mM) | Ultrasonic treatment may be needed to aid dissolution. Use freshly opened DMSO as it is hygroscopic. | [1][8] |

| DMF (Dimethylformamide) | 10 mg/mL | [4] | |

| PBS (Phosphate-Buffered Saline, pH 7.2) | 1 mg/mL | [4] | |

| Water | Not soluble | [7] |

Experimental Protocols: Stock Solution Preparation

This section provides detailed protocols for preparing this compound stock solutions using different solvents.

Protocol 1: High-Concentration Stock Solution in DMSO

This protocol is suitable for most in vitro cell-based assays where the final concentration of DMSO in the culture medium can be kept low (typically <0.5%).

Materials:

-

This compound powder

-

Anhydrous DMSO (newly opened)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the table below for volume calculations.

-

Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

-

Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Table for Preparing DMSO Stock Solutions:

| Desired Concentration | Volume of DMSO to add per 1 mg of this compound |

| 1 mM | 3.408 mL |

| 5 mM | 0.682 mL |

| 10 mM | 0.341 mL |

| 50 mM | 0.068 mL |

Protocol 2: Stock Solution for In Vivo Studies

For animal studies, it is often necessary to use a solvent system that is more biocompatible than pure DMSO. The following formulation is a common vehicle for intraperitoneal or oral administration.

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes and pipettes

Procedure:

-

Prepare Initial DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in Protocol 4.1 (e.g., 25 mg/mL).

-

Vehicle Preparation: In a sterile tube, add the following solvents in order, mixing thoroughly after each addition:

-

10% DMSO (from the initial stock)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Final Formulation Example (for a 1 mL final volume):

-

Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to 400 µL of PEG300 and mix well.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL. The final concentration will be 2.5 mg/mL.[1]

-

-

Storage: This formulation should be prepared fresh before each use.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | ≥ 3 years | [3] |

| In Solvent (DMSO) | -20°C | 1 month | [1] |

| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][3] |

General Recommendations:

-

Protect the compound and its solutions from light.

-

Avoid repeated freeze-thaw cycles.[1]

-

Always use sterile techniques to prevent microbial contamination.

Visualized Workflows

Experimental Workflow: Preparing a DMSO Stock Solution

Caption: Workflow for this compound DMSO Stock Preparation.

Signaling Pathway: Inhibition of MTAP by this compound

Caption: Mechanism of MTAP Inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]